molecular formula C13H15ClN4O B598591 Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride CAS No. 1204298-55-4

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride

Cat. No.: B598591
CAS No.: 1204298-55-4
M. Wt: 278.74
InChI Key: SDQBNBUUKBXGSW-UHFFFAOYSA-N
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Description

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride is a chemical compound with the molecular formula C13H15ClN4O. It is a white to off-white solid that is used in various scientific research applications. This compound is known for its potential biological activities and is often utilized in the fields of chemistry, biology, and medicine.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride typically involves the reaction of quinoxaline derivatives with piperazine. One common method includes the condensation of quinoxaline-6-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoxaline-6-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • Piperazin-1-yl(quinoxalin-6-yl)methanone
  • Quinoxaline derivatives
  • Piperazine derivatives

Uniqueness

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride is unique due to its specific combination of the quinoxaline and piperazine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

piperazin-1-yl(quinoxalin-6-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O.ClH/c18-13(17-7-5-14-6-8-17)10-1-2-11-12(9-10)16-4-3-15-11;/h1-4,9,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQBNBUUKBXGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=NC=CN=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719876
Record name (Piperazin-1-yl)(quinoxalin-6-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-55-4
Record name (Piperazin-1-yl)(quinoxalin-6-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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